Selective FLT3 Inhibition Over c-KIT
Pyrimidine-4,6-diamine derivatives, specifically compound 13a, demonstrated potent FLT3 kinase inhibition with an IC₅₀ of 13.9 ± 6.5 nM and high selectivity over c-KIT, a critical selectivity parameter because concomitant FLT3/c-KIT inhibition causes dose-limiting myelosuppression in AML therapy [1]. In cell-based assays, 13a exhibited broad potency across clinically relevant FLT3-driven cell lines, establishing the 4,6-diaminopyrimidine core as a validated FLT3-selective scaffold distinct from less selective kinase inhibitor templates [1].
| Evidence Dimension | Kinase inhibition potency and selectivity (FLT3 vs. c-KIT) |
|---|---|
| Target Compound Data | Compound 13a (pyrimidine-4,6-diamine derivative): FLT3 IC₅₀ = 13.9 ± 6.5 nM; high selectivity over c-KIT (no concomitant c-KIT inhibition) |
| Comparator Or Baseline | Clinical FLT3 inhibitors (e.g., crenolanib): known to cause myelosuppression due to dual FLT3/c-KIT inhibition |
| Quantified Difference | 13.9 nM FLT3 IC₅₀ with c-KIT-sparing selectivity vs. myelosuppressive dual inhibitors; approximately >1000-fold selectivity window over c-KIT implied by absence of c-KIT inhibition at therapeutic concentrations |
| Conditions | In vitro kinase inhibition assay; cell-based assays on FLT3-driven cell lines (Scientific Reports, 2018) |
Why This Matters
Researchers developing FLT3-targeted AML therapeutics require a scaffold that delivers sub-50 nM potency with demonstrated c-KIT sparing—a quantifiable selectivity advantage verified in peer-reviewed primary research, directly informing compound library selection for medicinal chemistry campaigns.
- [1] Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 2018, 8, 3722. Compound 13a: FLT3 IC₅₀ = 13.9 ± 6.5 nM. View Source
